2,4-Diamino-5-(4-methoxybenzyl)pyrimidine
Overview
Description
2,4-Diamino-5-(4-methoxybenzyl)pyrimidine is a heterocyclic aromatic organic compound. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 2,4-diaminopyrimidine.
Substitution Reaction: The 5-position of the pyrimidine ring is substituted with a 4-methoxybenzyl group. This can be achieved through a nucleophilic substitution reaction using appropriate reagents and conditions.
Reaction Conditions: Common reagents used in this synthesis include N-iodosuccinimide for iodination and palladium-catalyzed Suzuki coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-5-(4-methoxybenzyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, especially at the 5-position of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium-catalyzed coupling reactions, such as Suzuki coupling, using boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce various functional groups at the 5-position.
Scientific Research Applications
2,4-Diamino-5-(4-methoxybenzyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine involves its interaction with specific molecular targets. For instance, as a dihydrofolate reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-(3’,4’,5’-trimethoxybenzyl)pyrimidine (Trimethoprim): Known for its antibacterial properties and used as an antibiotic.
2,4-Diamino-5-methyl-6-(2’,5’-dimethoxybenzyl)pyrido[2,3-d]pyrimidine (Piritrexim): A potent dihydrofolate reductase inhibitor with applications in cancer treatment.
Uniqueness
2,4-Diamino-5-(4-methoxybenzyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxybenzyl group at the 5-position enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for drug development and scientific research .
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-17-10-4-2-8(3-5-10)6-9-7-15-12(14)16-11(9)13/h2-5,7H,6H2,1H3,(H4,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGUVTBVYOGUFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(N=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174151 | |
Record name | 2,4-Pyrimidinediamine, 5-((4-methoxyphenyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20285-70-5 | |
Record name | 5-[(4-Methoxyphenyl)methyl]-2,4-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20285-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Pyrimidinediamine, 5-((4-methoxyphenyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020285705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Pyrimidinediamine, 5-((4-methoxyphenyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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